1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one
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Overview
Description
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2,2-diphenylethan-1-one is a complex organic compound characterized by its unique structure, which includes a bipiperidine moiety and a diphenylethanone group
Preparation Methods
The synthesis of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2,2-diphenylethan-1-one typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 4-methoxy-1,4’-bipiperidine with 2,2-diphenylethanone under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions, particularly with electrophiles, to form new carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2,2-diphenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2,2-diphenylethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2,2-diphenylethan-1-one can be compared with other similar compounds, such as:
4-Methoxy-1,4’-bipiperidine: Shares the bipiperidine core but lacks the diphenylethanone group.
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one: Similar structure with a pyrazole ring instead of the diphenylethanone group.
Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives: These compounds share the bipyridine core and are used in various high-tech applications
The uniqueness of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2,2-diphenylethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-29-23-14-18-26(19-15-23)22-12-16-27(17-13-22)25(28)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,22-24H,12-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODZZDAYNZCIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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